molecular formula C4H8BF3O4 B2544153 Boron trifluoride acetic acid complex CAS No. 373-61-5

Boron trifluoride acetic acid complex

Cat. No. B2544153
CAS RN: 373-61-5
M. Wt: 187.91
InChI Key: SQSDCNHOYPJGDQ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boron trifluoride acetic acid complex is a colorless liquid with a penetrating odor . It is used as a Lewis acid catalyst in the Fries rearrangement reaction, which is a critical step in the total synthesis of furanaphin . It is also used as a co-catalyst in the intramolecular amination reaction of primary sulfonamides to form cyclic carbamates .


Synthesis Analysis

The synthesis of Boron trifluoride acetic acid complex involves its use as a Lewis acid catalyst in the Fries rearrangement reaction . This is a critical step in the total synthesis of furanaphin .


Molecular Structure Analysis

The linear formula of Boron trifluoride acetic acid complex is BF3 · 2CH3COOH . Its molecular weight is 187.91 .


Chemical Reactions Analysis

Boron trifluoride acetic acid complex is used as a catalyst in various reactions such as esterification, Friedel-Crafts reactions, oxidation, Fries rearrangement, and polymerization reactions . It is also used as a co-catalyst in the intramolecular amination reaction of primary sulfonamides to form cyclic carbamates .


Physical And Chemical Properties Analysis

Boron trifluoride acetic acid complex is a colorless liquid with a penetrating odor . It is soluble in water . It has a density of 1.353 g/mL at 25 °C . The refractive index n20/D is 1.368 (lit.) .

Scientific Research Applications

    Catalyst in Organic Synthesis

    Boron trifluoride acetic acid complex is a versatile Lewis acid catalyst in organic synthesis . It has various applications in the field of organic chemistry, where it can facilitate a wide range of reactions.

    Esterification Reactions

    It is used as a catalyst in esterification reactions . Esterification is a chemical reaction that forms an ester from a carboxylic acid and an alcohol, and this process is often catalyzed by strong acids such as Boron trifluoride acetic acid complex.

    Friedel-Crafts Reactions

    The complex is used in Friedel-Crafts reactions . These are a type of electrophilic aromatic substitution reaction that involves the reaction of an arene with a carbonyl compound in the presence of a strong Lewis acid catalyst.

    Oxidation Reactions

    It is used as a catalyst in oxidation reactions . Oxidation reactions involve the loss of electrons from a substance, and the presence of a catalyst can speed up these reactions.

    Fries Rearrangement

    Boron trifluoride acetic acid complex is used as a Lewis acid catalyst in the Fries rearrangement reaction . This is a critical step in the total synthesis of furanaphin .

    Polymerization Reactions

    The complex is used as a catalyst in polymerization reactions . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.

    Desilylating Agent

    It is used as a desilylating agent . Desilylation is the process of removing a silyl protecting group from an organic compound.

    Intramolecular Amination

    It is used as a co-catalyst in the intramolecular amination reaction of primary sulfonamides to form cyclic carbamates . This reaction is a key step in the synthesis of many pharmaceuticals and agrochemicals .

Safety And Hazards

Boron trifluoride acetic acid complex is extremely corrosive to the eyes and skin . If swallowed, it causes severe internal irritation and damage . It emits toxic fumes of fluoride and oxides of boron when heated to decomposition . It is also toxic; inhalation, ingestion, or contact (skin, eyes) with vapors, dusts, or substance may cause severe injury, burns, or death .

Future Directions

Boron trifluoride acetic acid complex is a versatile Lewis acid catalyst in organic synthesis with various applications . It is used as a catalyst in various reactions such as esterification, Friedel-Crafts reactions, oxidation, Fries rearrangement, and polymerization reactions . Therefore, it is expected to continue to play a significant role in the field of organic synthesis.

properties

IUPAC Name

acetic acid;trifluoroborane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.BF3/c2*1-2(3)4;2-1(3)4/h2*1H3,(H,3,4);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTMJGCQSLZICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC(=O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Acetic acid;trifluoroborane

CAS RN

373-61-5
Record name Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihydrogen bis(acetato-O)difluoroborate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.